2-METHYL-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE
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Overview
Description
2-METHYL-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE is a synthetic organic compound that features a benzamide core linked to an oxazole ring
Mechanism of Action
Mode of Action
It’s known that benzamide, a component of the compound, reacts with azo and diazo compounds to generate toxic gases . More research is needed to understand the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It’s known that benzamide, a component of the compound, forms flammable gases with strong reducing agents
Result of Action
It’s known that benzamide, a component of the compound, on combustion generates toxic mixed oxides of nitrogen (NOx)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE typically involves the formation of the oxazole ring followed by its attachment to the benzamide core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The subsequent steps involve the coupling of the oxazole derivative with a benzamide precursor using reagents such as coupling agents or catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-METHYL-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: This compound shares the oxazole ring but differs in its sulfonamide group.
2-Phenylindole: Another heterocyclic compound with potential biological activities.
Uniqueness
2-METHYL-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of the oxazole ring and benzamide core makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-methyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-5-3-4-6-13(10)14(17)15-8-7-12-9-11(2)16-18-12/h3-6,9H,7-8H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBYWXGAQNPFNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=CC(=NO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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